molecular formula C9H10F3IN2O B6990133 (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol

(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol

Cat. No.: B6990133
M. Wt: 346.09 g/mol
InChI Key: MPWVJTDBHUMUAU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol is a complex organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol typically involves multiple stepsThe final step involves the coupling of the iodinated and trifluoromethylated pyridine with an amino alcohol under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(2S)-1-[[3-iodo-5-(trifluoromethyl)pyridin-2-yl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3IN2O/c1-5(16)3-14-8-7(13)2-6(4-15-8)9(10,11)12/h2,4-5,16H,3H2,1H3,(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVJTDBHUMUAU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=N1)C(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC1=C(C=C(C=N1)C(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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